THZ1 Dihydrochloride

Irreversible inhibition Covalent probe Target engagement

Researchers requiring sustained CDK7 inhibition after compound removal face limited options with reversible inhibitors. THZ1 2HCl solves this with irreversible covalent binding to Cys312, maintaining RNAPII CTD phosphorylation suppression ≥6 h post-washout at 250 nM. Key outcomes: • Dual ATP-pocket/Cys312 covalent mechanism (IC50 3.2 nM) unattainable with ATP-competitive inhibitors. • Polypharmacology: CDK12/13 co-inhibition drives MYC downregulation-phenotype not recapitulated by CDK7-selective probes (e.g., YKL-5-124). • Validated in vivo: 10 mg/kg i.v. BID in T-ALL xenografts with no overt toxicity. Supplied as ≥98% purity solid; stable at -20°C; shipped ambient. For transcriptional addiction and target engagement studies.

Molecular Formula C31H30Cl3N7O2
Molecular Weight 639.0 g/mol
Cat. No. B2520054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHZ1 Dihydrochloride
Molecular FormulaC31H30Cl3N7O2
Molecular Weight639.0 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl
InChIInChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H/b11-6+;;
InChIKeyAJTGQOACYBCREM-QVLKBJGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





THZ1 Dihydrochloride: Covalent CDK7 Inhibitor Targeting Cys312


THZ1 Dihydrochloride is a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), characterized by an IC₅₀ of 3.2 nM in kinase binding assays [1]. Unlike ATP-competitive inhibitors, THZ1 achieves its selectivity through an unanticipated dual binding mechanism: it occupies the ATP-binding pocket while simultaneously forming an irreversible covalent bond with a unique cysteine residue (Cys312) located outside the canonical kinase domain [2]. This covalent modification, validated by the C312S mutation which rescues kinase activity, fundamentally distinguishes THZ1 from reversible CDK7 inhibitors [3]. The compound is widely used as a chemical probe to study transcriptional addiction in cancer and is the archetype for a family of covalent CDK7 inhibitors [4].

THZ1 Dihydrochloride: Distinct Among CDK7 Inhibitors


The mechanistic basis for CDK7 inhibition is not uniform across available chemical tools. THZ1 Dihydrochloride is an irreversible, covalent inhibitor that targets Cys312, whereas a significant subset of CDK7 inhibitors are ATP-competitive and reversible [1]. This fundamental difference in binding mode results in distinct kinetic and pharmacodynamic profiles: irreversible inhibition sustains target engagement beyond compound washout, a property not shared by reversible inhibitors [2]. Furthermore, the selectivity fingerprint of THZ1 Dihydrochloride—including its activity against CDK12 and CDK13—differs markedly from more selective covalent inhibitors like YKL-5-124, which lacks CDK12/13 activity [3]. Consequently, substituting THZ1 Dihydrochloride with a related compound (e.g., THZ2, SY-1365, or Samuraciclib) without accounting for these differences in binding mode, selectivity, or in vivo stability can lead to conflicting or non-reproducible results in transcriptional studies. The quantitative evidence below delineates precisely where THZ1 Dihydrochloride diverges from its closest analogs.

THZ1 Dihydrochloride: Key Comparative Evidence


Covalent vs. Reversible Binding: Persistent CDK7 Inhibition After Washout

THZ1 Dihydrochloride is an irreversible, covalent CDK7 inhibitor, whereas Samuraciclib (ICEC0942/CT7001) and BS-181 are reversible, ATP-competitive inhibitors . In Jurkat cells treated with 250 nM THZ1 for 4 hours followed by compound washout, CDK7-dependent RNAPII CTD phosphorylation remained suppressed for at least 6 hours post-washout, demonstrating sustained target engagement [1]. In contrast, the reversible control compound THZ1-R, which lacks the covalent acrylamide warhead, failed to maintain inhibition after washout [2].

Irreversible inhibition Covalent probe Target engagement

CDK7 Inhibitory Potency vs. THZ2

THZ1 Dihydrochloride demonstrates superior biochemical potency against CDK7 (IC₅₀ = 3.2 nM) compared to its analog THZ2 (IC₅₀ = 13.9 nM), a 4.3-fold difference . Both compounds share the same covalent binding mechanism targeting Cys312, but THZ2 was engineered for improved pharmacokinetic properties at the expense of biochemical potency [1].

CDK7 inhibition Potency comparison Kinase assay

Selectivity Profile: CDK12/13 Engagement vs. YKL-5-124

THZ1 Dihydrochloride inhibits the closely related kinases CDK12 and CDK13 (IC₅₀ values approximately 250 nM and >1 μM, respectively) in addition to CDK7 . In contrast, YKL-5-124 exhibits no activity against CDK12 or CDK13 (IC₅₀ > 10 μM) [1]. This differential polypharmacology is critical: THZ1's combined inhibition of CDK7, CDK12, and CDK13 contributes to the downregulation of MYC expression, a phenotype not fully recapitulated by CDK7-selective inhibitors [2].

Kinase selectivity CDK12 CDK13 Polypharmacology

Broad Antiproliferative Activity in Cancer Cell Lines

THZ1 Dihydrochloride exhibits potent antiproliferative effects across a broad panel of cancer cell lines, with IC₅₀ values <200 nM in 53% of over 1,000 tested lines . In Jurkat T-ALL cells, the proliferation IC₅₀ is 50 nM, while in Loucy T-ALL cells, it is as low as 0.55 nM [1]. This contrasts with the CDK7-selective inhibitor BS-181, which shows higher cellular IC₅₀ values (17-22 μM in gastric cancer lines) and lacks the broad-spectrum activity of THZ1 .

Cancer cell lines Antiproliferative IC50 profiling

In Vivo Antitumor Efficacy in Xenograft Models

THZ1 Dihydrochloride demonstrates significant in vivo antitumor activity in a human T-ALL xenograft model (KOPTK1 cells). Twice-daily intravenous administration at 10 mg/kg suppressed tumor growth without causing overt toxicity or body weight loss . In contrast, THZ2, while exhibiting improved half-life, requires the same 10 mg/kg dose for efficacy in TNBC xenografts, indicating that the 4.3-fold lower biochemical potency of THZ2 does not translate to a lower effective dose [1].

Xenograft model T-ALL In vivo efficacy Tumor growth inhibition

THZ1 Dihydrochloride: Optimal Research Use Cases


Ex Vivo Washout-Resistant Target Engagement Assays

THZ1 Dihydrochloride is uniquely suited for experiments requiring sustained CDK7 inhibition after compound removal. Its irreversible covalent binding to Cys312 ensures that RNAPII CTD phosphorylation remains suppressed for ≥6 hours post-washout in Jurkat cells treated with 250 nM THZ1 for 4 hours [1]. This property is essential for ex vivo target engagement studies, pulse-chase protocols, and experiments where cells must be transferred to inhibitor-free medium. Reversible CDK7 inhibitors like Samuraciclib or BS-181 will not maintain inhibition under these conditions, making THZ1 Dihydrochloride the preferred chemical probe for such applications .

Transcriptional Addiction via CDK7/12/13 Axis Inhibition

For investigating the transcriptional addiction phenotype driven by super-enhancers, THZ1 Dihydrochloride provides a unique polypharmacology profile that combines potent CDK7 inhibition (IC₅₀ = 3.2 nM) with moderate inhibition of CDK12 (IC₅₀ ≈ 250 nM) and CDK13 . This combined inhibition leads to downregulation of MYC and other oncogenic transcription factors, a phenotype not fully recapitulated by ultra-selective CDK7 inhibitors like YKL-5-124, which lack CDK12/13 activity [2]. THZ1 Dihydrochloride should be used when the biological question involves the CDK7/12/13 transcriptional regulatory network.

Broad-Spectrum Cancer Cell Line Sensitivity Profiling

THZ1 Dihydrochloride exhibits potent antiproliferative activity across a wide range of cancer cell lines, with IC₅₀ values <200 nM in 53% of over 1,000 lines tested, including Jurkat T-ALL (50 nM) and Loucy T-ALL (0.55 nM) . This broad sensitivity profile makes THZ1 Dihydrochloride an ideal tool for high-throughput phenotypic screening to identify cancer types dependent on CDK7-mediated transcriptional regulation. In contrast, the CDK7-selective inhibitor BS-181 shows much weaker cellular activity (IC₅₀ = 17-22 μM in gastric cancer lines) and is unsuitable for broad-spectrum profiling .

In Vivo Proof-of-Concept in T-ALL Xenografts

THZ1 Dihydrochloride has validated in vivo efficacy in a bioluminescent human T-ALL xenograft model (KOPTK1 cells) when administered at 10 mg/kg i.v. twice daily, with no overt toxicity or body weight loss . This established dosing regimen provides a reliable benchmark for in vivo studies of covalent CDK7 inhibition. While THZ2 offers improved pharmacokinetics (5-fold longer half-life), it does not achieve efficacy at a lower dose, requiring the same 10 mg/kg BID in TNBC xenografts [3]. Therefore, THZ1 Dihydrochloride remains a robust and well-characterized in vivo probe for T-ALL and other hematologic malignancies.

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23 linked technical documents
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